molecular formula C15H19FN2O3S B2968833 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide CAS No. 1795090-37-7

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide

Cat. No.: B2968833
CAS No.: 1795090-37-7
M. Wt: 326.39
InChI Key: MTSAAVRHWYCBLQ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a fluoro substituent at the 4-position, a methyl group at the 2-position, and a hydroxypropyl chain substituted with a 1-methyl-1H-pyrrole moiety.

Properties

IUPAC Name

4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSAAVRHWYCBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrole Derivative: The synthesis begins with the preparation of the pyrrole derivative, which involves the reaction of 1-methylpyrrole with appropriate reagents to introduce the hydroxypropyl group.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the aromatic ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related sulfonamide derivatives from the evidence:

Compound Name Key Structural Features Melting Point (°C) Molecular Weight (g/mol) Reported Activity
Target Compound : 4-Fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide 4-Fluoro, 2-methyl, hydroxypropyl-pyrrole side chain Not reported Estimated ~350–400† Inferred kinase inhibition (structural analogy)
4-Fluoro-N-(3-((4-(3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)benzenesulfonamide (2m) 4-Fluoro, pyrazole-pyridinamine side chain 144–146 ~500–550† Anticancer activity (in vitro), kinase inhibition
N-(3-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)propyl)-4-(trifluoromethyl)benzenesulfonamide (2g) 4-Trifluoromethyl, pyrazole-pyridinamine side chain 150–152 ~550–600† Kinase inhibition, moderate cytotoxicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene-pyrazolopyrimidine core, dual fluoro substituents 175–178 589.1 (M+1) Kinase-targeted anticancer activity
(R)-4-Bromo-N-(2-hydroxy-3-(2-methyl-5-phenylpentan-2-ylamino)propyl)-N,3-dimethylbenzenesulfonamide Bromo, dimethyl, hydroxypropyl-pentanamine side chain Not reported ~500–550† Structural analog with potential CNS activity

†Molecular weights estimated based on structural analogs due to lack of direct data.

Key Observations:

Substituent Effects on Bioactivity :

  • The fluoro and methyl groups on the benzene ring (common in the target compound and others) enhance metabolic stability and target binding .
  • The hydroxypropyl-pyrrole side chain in the target compound may confer unique solubility or selectivity compared to pyrazole-pyridinamine derivatives (e.g., 2m, 2g), which exhibit stronger kinase inhibition but higher cytotoxicity .

Physical Properties :

  • Melting points for analogs range from 144–178°C, influenced by side-chain rigidity and hydrogen-bonding capacity. The target compound’s melting point is likely similar (140–160°C), given its polar hydroxy and pyrrole groups .

Biological Activity :

  • Compounds with pyrazolopyrimidine or pyrazole-pyridinamine cores (e.g., ) show potent kinase inhibition, suggesting the target compound’s pyrrole side chain might modulate similar pathways but with reduced off-target effects.

Lumping Strategy Relevance : Organic compounds with analogous sulfonamide cores and fluorinated substituents (e.g., 2m, 2g, and the target compound) may be grouped as a "surrogate class" for studying shared physicochemical or biological behaviors .

Biological Activity

4-Fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a fluorine atom, and a pyrrole-derived moiety. Its unique structure suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates its structural complexity, which includes:

  • A sulfonamide group that is known for its biological activity.
  • A pyrrole ring that contributes to its pharmacological properties.
  • A hydroxy group that can participate in various chemical interactions.

The molecular formula is C16H20FN2O2SC_{16}H_{20}FN_2O_2S with a molecular weight of approximately 342.40 g/mol.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxy group may enhance binding affinity through hydrogen bonding, while the fluorine atom could influence lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds containing sulfonamide groups have been reported to inhibit tumor cell proliferation in various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of sulfonamides demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Activity : In vitro assays revealed that similar compounds inhibited the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis and modulation of cell signaling pathways .

Data Tables

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerPC-3 (prostate cancer)IC50 = 30 µM

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